molecular formula C6H10F4O B1273112 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane CAS No. 659-98-3

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane

Cat. No.: B1273112
CAS No.: 659-98-3
M. Wt: 174.14 g/mol
InChI Key: MXQPKYCQVNRWJV-UHFFFAOYSA-N
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Description

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated ether compound with the molecular formula C6H10F4O. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of 2-methylpropane-2-ol with 1,1,2,2-tetrafluoroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is carried out at elevated temperatures and pressures to optimize the conversion rate .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes.

Comparison with Similar Compounds

  • 1,1,2,2-Tetrafluoroethyl isobutyl ether
  • 1,1,2,2-Tetrafluoroethyl-iso-Butyl Ether
  • 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether

Uniqueness: 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane stands out due to its unique combination of thermal stability and low reactivity, which is not as pronounced in similar compounds. Additionally, its specific molecular structure allows for more efficient interactions with biological membranes, making it particularly valuable in medical and biological research .

Properties

IUPAC Name

2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F4O/c1-5(2,3)11-6(9,10)4(7)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQPKYCQVNRWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382101
Record name 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659-98-3
Record name 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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